molecular formula C11H12N2O2 B1330852 (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid CAS No. 500872-62-8

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B1330852
CAS No.: 500872-62-8
M. Wt: 204.22 g/mol
InChI Key: FSWUHNJXLGYKCJ-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid is an organic compound with the molecular formula C11H12O2N2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the specific derivative and its functional groups.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition of key enzymes or the disruption of essential biochemical processes . The specific mode of action can depend on the specific derivative and its functional groups.

Biochemical Pathways

It’s known that benzimidazole derivatives can affect a wide range of biochemical pathways, often related to the specific targets they interact with . For instance, some benzimidazole derivatives have been found to inhibit key enzymes in the biosynthesis of nucleic acids, disrupting DNA replication and transcription .

Pharmacokinetics

The molecular weight of the compound is 20423 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, the effects can be diverse and depend on the specific targets and pathways affected .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of 5,6-dimethylbenzimidazole with chloroacetic acid under basic conditions to yield the desired product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzimidazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • (5,7-Dimethyl-1H-benzimidazol-2-yl)acetic acid
  • 2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
  • 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride

Uniqueness

(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-3-9-10(4-8(7)2)13(6-12-9)5-11(14)15/h3-4,6H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWUHNJXLGYKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329833
Record name (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500872-62-8
Record name (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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